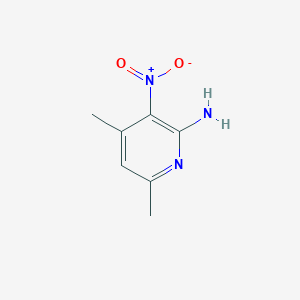

4,6-Dimethyl-3-nitropyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-3-5(2)9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDWNSISXBATQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305389 | |

| Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-23-2 | |

| Record name | 4,6-Dimethyl-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22934-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170629 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022934232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22934-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dimethyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4,6 Dimethyl 3 Nitropyridin 2 Amine

Direct Synthesis Approaches

Direct synthesis methods for 4,6-dimethyl-3-nitropyridin-2-amine focus on constructing the molecule from acyclic precursors or by modifying a pre-existing pyridine (B92270) ring. These approaches are often multi-step processes that require careful control of reaction conditions to ensure the correct isomer is formed.

Cyclization Reactions for Pyridine Ring Formation

One of the fundamental strategies for synthesizing the pyridine core of this compound involves the condensation and cyclization of acyclic starting materials. This approach builds the heterocyclic ring system, which can then be further functionalized.

A key precursor, 4,6-dimethyl-3-nitropyridin-2-one, can be synthesized through the cyclization reaction of acetylacetone (B45752) with nitroacetamide. This reaction is a crucial step in building the substituted pyridine ring. The process involves the reaction of the β-dicarbonyl compound, acetylacetone, with nitroacetamide, which provides the nitrogen atom and the nitro group. The reaction is typically catalyzed by a base, which facilitates the condensation and subsequent cyclization to form the pyridinone ring. While specific yields for this exact transformation are not extensively documented in readily available literature, similar cyclization reactions are known to be effective. nih.gov

Nitration Strategies for Substituted Aminopyridines

The introduction of a nitro group onto a pre-existing 2-amino-4,6-dimethylpyridine (B145770) ring is another common synthetic route. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regiochemistry.

The nitration of 2-amino-4,6-dimethylpyridine requires careful consideration of the directing effects of the substituents on the pyridine ring. The amino group is a strong activating group and is ortho-, para-directing, while the methyl groups are also activating and ortho-, para-directing. The pyridine nitrogen itself is deactivating. The interplay of these electronic effects influences the position of the incoming nitro group. To achieve nitration at the 3-position, the directing power of the amino group must be effectively utilized while mitigating reactions at other positions. The use of specific nitrating agents and controlled reaction conditions, such as low temperatures, can favor the formation of the 3-nitro isomer. ntnu.noresearchgate.net For instance, nitration using a mixture of nitric acid and sulfuric acid is a common method for introducing a nitro group onto an aromatic ring.

Reductive Amination of Nitropyridine Precursors

Reductive amination offers an alternative pathway to introduce the amino group after the nitropyridine ring has been formed. This method involves the reduction of a nitro group to an amino group on a suitable nitropyridine precursor.

This synthetic strategy would start with a 2-substituted-4,6-dimethyl-3-nitropyridine, where the 2-substituent can be readily converted to an amino group. For example, a 2-chloro or 2-methoxypyridine (B126380) derivative could be used. The nitro group at the 3-position is introduced first, and then the substituent at the 2-position is converted to an amine. A common method for this conversion is nucleophilic aromatic substitution, where the 2-chloro group is displaced by ammonia (B1221849) or an ammonia equivalent. Alternatively, a precursor with a different functional group at the 2-position could be transformed into an amine through various chemical reactions. The reduction of the nitro group to an amine is typically achieved using reducing agents such as stannous chloride or through catalytic hydrogenation. google.com This multi-step approach allows for the strategic introduction of the required functional groups, potentially avoiding some of the regioselectivity issues associated with the direct nitration of 2-amino-4,6-dimethylpyridine.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely utilized and efficient method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium, platinum, and nickel. nih.gov Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have also demonstrated high catalytic activity for the hydrogenation of nitroaromatic compounds. rsc.org The reaction is often carried out in a suitable solvent under controlled temperature and pressure. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic Cu/Ni nanoparticles. rsc.org This method offers high chemoselectivity, reducing the nitro group without affecting other reducible functional groups.

A recent development in this area is the use of a hybrid bio-chemo catalyst, where a hydrogenase enzyme is immobilized on a carbon black support. nih.gov This system allows for the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions using H₂ at atmospheric pressure, without the need for a co-catalyst. nih.gov This approach has been shown to be effective for a wide range of nitroarenes with high conversion rates and isolated yields. nih.gov

Organocatalytic Reduction Systems

Organocatalytic reduction systems provide a metal-free alternative for the reduction of nitro groups. These methods often employ chiral organocatalysts and a hydride source, such as Hantzsch esters, silanes, or boranes. researchgate.net These systems are particularly valuable in asymmetric synthesis for producing chiral amines. researchgate.netresearchgate.net While the direct organocatalytic reduction of this compound is not extensively documented, the principles of organocatalytic reductive amination are well-established. researchgate.netresearchgate.net This involves the in-situ formation of an imine from a carbonyl compound and an amine, followed by reduction. libretexts.org

Indirect Synthesis Routes via Strategic Derivatization

Indirect synthetic routes offer alternative pathways to construct the target molecule by strategically modifying precursor molecules.

Conversion of Pyridin-2-ones to 2-Chloropyridines

A common strategy in pyridine chemistry involves the conversion of pyridin-2-ones to the corresponding 2-chloropyridines. This transformation is typically achieved by treating the pyridin-2-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial as the resulting 2-chloropyridine (B119429) is a versatile intermediate for introducing various nucleophiles at the C2 position. For example, 4-chloro-3-nitropyridin-2-ol can be converted to 2,4-dichloro-3-nitropyridine (B57353) using phosphorus oxychloride. google.com

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of an amino group onto the pyridine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. clockss.orgntnu.no A halogenated nitropyridine, such as a 2-chloropyridine derivative, can react with an amine source to yield the corresponding aminopyridine. clockss.orgntnu.no The reaction of 3-bromo-4-nitropyridine (B1272033) with amines, for instance, has been studied, revealing the potential for both direct substitution and unexpected nitro-group migration depending on the reaction conditions. clockss.org The use of ammonia or other amine nucleophiles can lead to the formation of the desired 2-amino derivative. libretexts.orglibretexts.org However, the reactivity of the substrate and the potential for side reactions, such as the formation of isomeric products, must be carefully considered. clockss.org

Hydrolysis and Decarboxylation of Pyridine-5-carboximides

An alternative synthetic approach involves the hydrolysis and subsequent decarboxylation of pyridine-5-carboximides. google.com This method has been applied to the synthesis of 2-amino-3-nitropyridines. The synthesis of 2-amino-3-nitro-4,6-dimethylpyridine-5-carboximide, followed by its hydrolysis and decarboxylation, yields 2-amino-3-nitro-4,6-dimethylpyridine. google.com The hydrolysis step can be carried out using aqueous sulfuric acid at elevated temperatures, which also facilitates the decarboxylation of the resulting carboxylic acid. google.comnih.gov

Synthesis of Key Intermediates and Related Analogs

The synthesis of this compound often relies on the preparation of key intermediates and related analogs. For instance, the nitration of 2-amino-4,6-dimethylpyridine is a direct route to the target molecule. google.com However, nitration of aminopyridines can sometimes lead to mixtures of isomers. orgsyn.org

The synthesis of substituted pyridines can be achieved through various condensation reactions. For example, the Hantzsch dihydropyridine (B1217469) synthesis can provide polysubstituted pyridines. organic-chemistry.org Another approach involves the three-component ring transformation of dinitropyridones with a ketone and an ammonia source to afford nitropyridines. nih.gov

The synthesis of related analogs, such as 4-amino-2,6-dichloro-3-nitropyridine, has been achieved through the nitration of 4-amino-2,6-dichloropyridine. researchgate.net This highlights the importance of precursor synthesis in accessing a range of substituted nitropyridines.

Below is a table summarizing the synthesis of a related compound, 2-Amino-4-methyl-3-nitropyridine, which shares a similar structural motif.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino-4-picoline | Concentrated nitric and sulfuric acid (1:1), 278 K, then concentrated sulfuric acid, room temperature | 4-Methyl-3-nitropyridin-2-amine | nih.gov |

This table illustrates a direct nitration approach to a structurally similar compound, providing insight into potential synthetic strategies for this compound.

Preparation of 2-Amino-4,6-dimethylpyridine

A foundational precursor, 2-amino-4,6-dimethylpyridine, also known as 2-amino-4,6-lutidine, is an essential intermediate in the synthesis of many pyridine derivatives. google.com One established synthetic method involves the use of 3-aminocrotonitrile and acetic acid. In this process, 3-aminocrotonitrile is added portion-wise to acetic acid at a controlled temperature of 20-25 °C. The mixture is then heated to 120-130 °C and refluxed for two hours, resulting in a total yield of 72%. google.com This method is considered suitable for industrial production due to its efficiency. google.com

Another approach to synthesizing a similar compound, 2-amino-4,6-dimethylpyrimidine (B23340), involves reacting a guanidine (B92328) salt with acetylacetone in an aqueous alkaline medium. google.com This method offers an advantage over older techniques that required anhydrous solvents and extensive distillation for solvent recovery. google.com The reaction proceeds more rapidly, typically completing in two hours on a plant scale, compared to the six hours required by previous methods. google.com Various alkalis can be used, with sodium carbonate being a preferred and cost-effective option. google.com The reaction temperature is a critical factor, with optimal yields obtained between 95-100 °C. google.com A similar sonochemical method, which uses ultrasonic waves in a hot water bath at 60°C for 30 minutes, has also been reported to produce 2-amino-4,6-dimethylpyrimidine in good yields. chemicalbook.com

Table 1: Synthesis of 2-Amino-4,6-dimethylpyridine/pyrimidine

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aminocrotonitrile | Acetic acid, 120-130 °C, 2h reflux | 2-Amino-4,6-dimethylpyridine | 72% | google.com |

| Guanidine salt, Acetylacetone | Aqueous alkaline medium (e.g., Sodium Carbonate), 95-100 °C | 2-Amino-4,6-dimethylpyrimidine | High | google.com |

| Guanidine hydrochloride, β-diketone | Water, Sodium Carbonate, 60°C, 30 min sonication | 2-Amino-4,6-dimethylpyrimidine | 75% | chemicalbook.com |

Synthesis of Halogenated Nitropyridine Precursors (e.g., 2-Amino-5-bromo-4,6-dimethyl-3-nitropyridine)

The introduction of halogen and nitro groups to the pyridine ring is a crucial step in creating versatile intermediates. For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine (B172296) is achieved through the nitration of 2-amino-5-bromopyridine (B118841). This reaction is typically carried out by adding 95% nitric acid to a solution of 2-amino-5-bromopyridine in concentrated sulfuric acid at a low temperature (0-5 °C). orgsyn.org The mixture is then stirred at progressively higher temperatures to ensure the completion of the reaction. orgsyn.org

A similar strategy is employed for the synthesis of 4-amino-2,6-dibromo-3-nitropyridine, where 2,6-dibromo-pyridin-4-ylamine is treated with concentrated nitric acid in sulfuric acid at 0°C. chemicalbook.com The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) has been developed starting from 2-aminopyridine (B139424), involving bromination with N-bromosuccinimide (NBS) followed by iodination. ijssst.info This method has been optimized to achieve high yields and is considered commercially viable for large-scale production. ijssst.info

Table 2: Synthesis of Halogenated Nitropyridine Precursors

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromopyridine | 95% Nitric acid, Sulfuric acid, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | 78.2% | orgsyn.org |

| 2,6-Dibromo-pyridin-4-ylamine | Concentrated Nitric acid, Sulfuric acid, 0°C to room temp. | 4-Amino-2,6-dibromo-3-nitropyridine | 91% | chemicalbook.com |

| 2-Aminopyridine | N-Bromosuccinimide, Acetone (B3395972), 10°C | 2-Amino-5-bromopyridine | 95.0% | ijssst.info |

| 2-Amino-5-bromopyridine | Potassium iodate, Potassium iodide, Sulfuric acid, 100°C | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

Formation of Nitropyridine-Based Building Blocks for Complex Syntheses

Nitropyridine derivatives serve as fundamental building blocks for the synthesis of more complex molecules with potential biological activity. For example, 2-amino-4,6-dimethyl-3-pyridinecarbonitrile can be reacted with o-nitrobenzenesulfonyl isocyanate in acetonitrile (B52724) to form N-[(3-Cyano-4,6-dimethylpyridin-2-yl)aminocarbonyl]-2-nitrobenzenesulfonamide. prepchem.com

Furthermore, nitropyridine derivatives are instrumental in creating compounds with various therapeutic applications. For instance, 4-(4-cyanophenyl)amino-2,6-dimethyl-3-nitropyridine can be hydrogenated to produce 3-amino-4-(4-cyanophenyl)amino-2,6-dimethylpyridine. prepchem.com The versatility of nitropyridines is also demonstrated in the synthesis of diazaphenothiazines, where the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) leads to the formation of a key sulfide (B99878) intermediate. nih.gov This intermediate, upon heating, undergoes a Smiles rearrangement to yield a diazaphenothiazine core structure. nih.gov

The synthesis of various nitropyridine derivatives often starts from simpler precursors. For example, 2,4-dichloro-3-nitropyridine can be synthesized from 4-chloro-3-nitropyridine-2-ol by reacting it with phosphorous oxychloride. google.com This dichloro derivative can then be used to synthesize other functionalized nitropyridines. google.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-4,6-dimethylpyridine |

| 3-Aminocrotonitrile |

| Acetic acid |

| 2-Amino-4,6-dimethylpyrimidine |

| Guanidine salt |

| Acetylacetone |

| Sodium carbonate |

| Guanidine hydrochloride |

| N-Bromosuccinimide |

| 2-Amino-5-bromo-4,6-dimethyl-3-nitropyridine |

| 2-Amino-5-bromopyridine |

| Nitric acid |

| Sulfuric acid |

| 4-Amino-2,6-dibromo-3-nitropyridine |

| 2,6-Dibromo-pyridin-4-ylamine |

| 2-Amino-5-bromo-3-iodopyridine |

| 2-Aminopyridine |

| Potassium iodate |

| Potassium iodide |

| 2-Amino-4,6-dimethyl-3-pyridinecarbonitrile |

| o-Nitrobenzenesulfonyl isocyanate |

| Acetonitrile |

| N-[(3-Cyano-4,6-dimethylpyridin-2-yl)aminocarbonyl]-2-nitrobenzenesulfonamide |

| 4-(4-Cyanophenyl)amino-2,6-dimethyl-3-nitropyridine |

| 3-Amino-4-(4-cyanophenyl)amino-2,6-dimethylpyridine |

| Sodium 3-amino-2-pyridinethiolate |

| 4-Chloro-3-nitropyridine |

| 2,4-Dichloro-3-nitropyridine |

| 4-Chloro-3-nitropyridine-2-ol |

Advanced Computational and Theoretical Investigations of 4,6 Dimethyl 3 Nitropyridin 2 Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical reactivity and physical properties. For 4,6-Dimethyl-3-nitropyridin-2-amine, the analysis of its frontier molecular orbitals and electrostatic potential provides a detailed picture of its electronic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

The energies of the HOMO, LUMO, and the HOMO-LUMO gap for this compound can be calculated using DFT methods. The introduction of different functional groups can significantly influence these energy levels. For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. nih.gov

Illustrative Data for Frontier Molecular Orbital Energies of this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Note: The values presented in this table are illustrative and based on typical computational results for similar nitro-substituted pyridine (B92270) compounds. They serve to demonstrate the type of data obtained from quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms.

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions: Correspond to areas of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino group and the pyridine ring, suggesting their electrophilic character. The MEP analysis thus provides a visual representation of the molecule's reactivity and intermolecular interaction sites. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.de This process provides a quantitative description of bonding, electron density distribution, and the stabilizing effects of electron delocalization. uni-muenchen.deyoutube.com A key feature of NBO analysis is the examination of interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these donor-acceptor (hyperconjugative) interactions can be calculated using second-order perturbation theory, quantifying the departure from an idealized, localized Lewis structure. uni-muenchen.de

For molecules like this compound, NBO analysis is particularly useful for investigating intramolecular interactions, such as hydrogen bonding. In a computational study of the analogous compound 2-amino-3-nitropyridine (B1266227) (ANP), NBO analysis was used to investigate the intramolecular hydrogen bond between the amino group and the nitro group. najah.edu This analysis reveals significant charge transfer from the lone pair of the amino nitrogen to the antibonding orbitals of the adjacent nitro group, which stabilizes the molecule.

The most significant donor-acceptor interactions for a molecule like this typically involve the lone pairs of the nitrogen and oxygen atoms and the π-system of the pyridine ring. The stabilization energies quantify the electronic delocalization that influences the molecule's structure and reactivity. For instance, in 2-amino-3-nitropyridine, a strong intramolecular hydrogen bond is identified and characterized by the NBO method. najah.edu

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis for a Related Nitropyridine System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N, amino) | σ* (N-O, nitro) | High | Intramolecular H-bond, Charge Transfer |

| LP (O, nitro) | σ* (C-N, ring) | Moderate | Hyperconjugation |

| π (C=C, ring) | π* (N=O, nitro) | Moderate | π-conjugation/delocalization |

| LP (N, ring) | σ* (C-C, ring) | Low | Ring stabilization |

Note: This table is illustrative, based on typical findings for aminonitropyridine systems like ANP. Specific values would need to be calculated for this compound.

Mulliken Charge Analysis

Mulliken population analysis is a method for estimating partial atomic charges in a molecule based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org It partitions the total electron population among the different atoms, providing a simple picture of the charge distribution. wikipedia.orguni-muenchen.de However, it is well-documented that Mulliken charges are highly sensitive to the choice of basis set used in the calculation and can sometimes produce unphysical results. wikipedia.orguni-muenchen.de Despite these limitations, it remains a commonly used tool for a qualitative understanding of charge distribution.

In this compound, the distribution of charges is heavily influenced by the electronegative nitrogen and oxygen atoms of the pyridine ring and the nitro group, as well as the electron-donating amino group. Computational studies on similar aminopyridines show that the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group carry significant negative charges, while the carbon attached to the nitro group and the hydrogens of the amino group are typically positive. researchgate.netresearchgate.net This charge distribution is critical for understanding the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Illustrative Mulliken Atomic Charges for a Related Aminonitropyridine Compound

| Atom | Mulliken Charge (e) |

| N (Pyridine Ring) | -0.60 |

| C (attached to NH2) | +0.45 |

| N (Amino Group) | -0.75 |

| C (attached to NO2) | +0.55 |

| N (Nitro Group) | +0.90 |

| O (Nitro Group) | -0.55 |

| O (Nitro Group) | -0.55 |

Note: This table provides representative values for key atoms based on computational studies of related aminopyridines researchgate.net. The exact values for this compound would depend on the specific computational method and basis set used.

Thermochemical and Stability Predictions

Calculation of Heat of Formation Values

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. researchgate.net Computational chemistry provides powerful tools for accurately predicting gas-phase heats of formation, especially for molecules where experimental data is unavailable. High-level composite methods like Gaussian-4 (G4) theory are often employed for this purpose. researchgate.net

These calculations are typically performed using isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds on the reactant and product sides are conserved. This approach allows for significant error cancellation, leading to more reliable calculated enthalpy values. For a target molecule like this compound, one would construct a balanced reaction involving simpler, well-characterized molecules (e.g., pyridine, nitromethane, methylamine) for which precise experimental ΔfH° values are known. The calculated reaction enthalpy is then combined with the experimental data to derive the ΔfH° of the target molecule. researchgate.net Such calculations are crucial for assessing the energetic stability and potential energy release of the compound.

Assessment of Aromatic Stability via Nucleus-Independent Chemical Shift (NICS)

Aromaticity is a key concept in chemistry describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. github.io The method involves placing a "ghost" atom (a probe point with no nucleus or electrons) at a specific location, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring center (NICS(1)). nih.gov

The calculated magnetic shielding at this point, with its sign reversed, gives the NICS value. A negative NICS value (diatropic ring current) is indicative of aromatic character, while a positive value (paratropic ring current) suggests anti-aromaticity. github.io Values close to zero imply a non-aromatic system. For the pyridine ring in this compound, a negative NICS value is expected, confirming its aromatic nature. The magnitude of this value, when compared to benchmark aromatics like benzene, provides a quantitative measure of its aromatic stabilization. nih.govnih.gov The substituents (amino, nitro, methyl groups) will modulate the electron density of the ring and thus influence the precise NICS value.

Table 3: Typical NICS(1) Values for Characterizing Aromaticity

| Compound | Ring Type | Typical NICS(1) (ppm) | Aromaticity |

| Benzene | Aromatic | -10 to -12 | Strongly Aromatic |

| Cyclohexane | Non-aromatic | -1 to -2 | Non-aromatic |

| Cyclobutadiene | Anti-aromatic | +18 to +20 | Anti-aromatic |

| Pyridine | Aromatic Heterocycle | -9 to -11 | Aromatic |

Note: This table provides typical reference values. The NICS value for the substituted pyridine ring in the target compound would provide a quantitative measure of its specific aromatic character.

Reactivity Descriptors and Predictive Modeling

Global and Local Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. The global electrophilicity index (ω) is a key descriptor that measures the stabilization in energy when a molecule acquires additional electronic charge from its environment. researchgate.net It is defined as ω = μ²/2η, where μ is the electronic chemical potential and η is the chemical hardness. These, in turn, can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) as μ ≈ (E_HOMO + E_LUMO)/2 and η ≈ (E_LUMO - E_HOMO). researchgate.netnih.gov A high electrophilicity index indicates a good electrophile.

Table 4: Illustrative Reactivity Descriptors Calculated from HOMO/LUMO Energies

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

| E_HOMO | - | -6.5 | Energy of highest occupied electrons; related to nucleophilicity |

| E_LUMO | - | -2.0 | Energy of lowest unoccupied orbital; related to electrophilicity |

| Hardness (η) | E_LUMO - E_HOMO | 4.5 | Resistance to change in electron distribution |

| Electrophilicity (ω) | μ²/2η | 2.27 | Good electrophilic character |

Note: Values are illustrative based on typical aminonitropyridine systems najah.edu. They provide a quantitative scale for predicting the molecule's reactivity.

Topological Indices for Structural and Reactivity Correlations

Topological indices are numerical descriptors derived from the molecular graph of a compound that characterize its topology. wikipedia.org These indices are instrumental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. wikipedia.org By converting the three-dimensional molecular structure into a numerical value, topological indices provide a simplified yet powerful tool for predicting the behavior of chemical compounds. wikipedia.org

For this compound, the calculation of various topological indices would offer insights into its molecular size, shape, branching, and complexity. These numerical values can then be correlated with experimental data or predicted properties to understand how the compound's structure influences its reactivity. Some of the key topological indices that could be calculated for this molecule include:

Wiener Index (W): One of the oldest topological indices, the Wiener index is defined as the sum of the distances between all pairs of vertices in the molecular graph. It is often correlated with physical properties such as boiling point and viscosity.

Randić Index (χ): This index is based on the connectivity of the atoms in the molecule and is calculated from the degrees of adjacent vertices. It is widely used in QSAR studies to predict various biological activities.

Zagreb Indices (M1 and M2): These are also degree-based indices. The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices. They are often used to model properties related to the electronic structure of the molecule.

Atom-Bond Connectivity (ABC) Index: The ABC index has been shown to correlate well with the stability of molecules and their strain energy. mdpi.com

Geometric-Arithmetic (GA) Index: This index is another valuable descriptor in QSAR and QSPR studies, with applications in predicting physicochemical properties. mdpi.com

The table below illustrates a hypothetical set of calculated topological indices for this compound. It is important to note that these values are for illustrative purposes, as specific published calculations for this compound are not available.

| Topological Index | Hypothetical Value | Potential Correlation |

| Wiener Index (W) | 458 | Boiling Point, van der Waals surface area |

| Randić Index (χ) | 4.782 | Bioactivity, Lipophilicity |

| First Zagreb Index (M1) | 68 | Total π-electron energy |

| Second Zagreb Index (M2) | 79 | Molecular complexity |

| ABC Index | 7.985 | Stability, Strain Energy |

| GA Index | 0.975 | Physicochemical properties |

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

The application of these indices in a QSAR study for a series of related aminonitropyridine derivatives could lead to a predictive model for a specific biological activity. nih.gov By establishing a statistically significant correlation between the calculated topological indices and the observed activity, researchers can design new compounds with potentially enhanced or desired properties.

Solvent Effects in Computational Studies (e.g., Polarizable Continuum Model)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry offers various models to account for these solvent effects, with the Polarizable Continuum Model (PCM) being one of the most widely used implicit solvation models. researchgate.netkashanu.ac.ir

In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum. This approach allows for the calculation of the solute's properties in the presence of a solvent, providing a more realistic representation of its behavior in solution.

For this compound, employing the PCM in computational studies would be crucial for accurately predicting its properties in different solvent environments. For instance, properties such as the dipole moment, electronic transition energies (UV-Vis spectra), and reaction energetics can be significantly altered by the polarity of the solvent.

A computational study utilizing PCM for this compound would involve optimizing the geometry of the molecule in the gas phase and then in a series of solvents with varying dielectric constants. The results would provide insights into how the solvent stabilizes or destabilizes the molecule and its various electronic states.

The following table demonstrates hypothetical results from a PCM study on this compound, showing the calculated dipole moment in different solvents.

| Solvent | Dielectric Constant (ε) | Hypothetical Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Dioxane | 2.2 | 4.2 |

| Tetrahydrofuran (THF) | 7.5 | 5.1 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 6.8 |

| Water | 78.4 | 7.5 |

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

The hypothetical data in the table suggests that the dipole moment of this compound increases with the polarity of the solvent. This is an expected trend for a polar molecule, as the solvent's dielectric medium stabilizes the charge separation within the solute. Such computational studies are invaluable for understanding reaction mechanisms in solution, predicting spectroscopic properties, and guiding the selection of appropriate solvents for synthesis and analysis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data provide critical insights into the molecular structure of 4,6-Dimethyl-3-nitropyridin-2-amine.

Table 1: Representative Experimental NMR Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|

Theoretical NMR Chemical Shift Calculations (Gauge-Independent Atomic Orbital - GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful computational tool for predicting the NMR chemical shifts of molecules. gaussian.comresearchgate.net This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in a molecule, which are then used to determine the theoretical chemical shifts. gaussian.com The accuracy of the GIAO method is dependent on the level of theory and the basis set used in the calculations. mdpi.com For complex organic molecules, this method provides a valuable means of confirming or predicting spectral features. researchgate.net

Comparison of Computed and Experimental NMR Parameters

A comparison between theoretically calculated and experimentally obtained NMR data is a crucial step in structural elucidation. researchgate.netmdpi.com By correlating the computed chemical shifts with the experimental spectrum, assignments of specific resonances to individual nuclei within the molecule can be made with a higher degree of confidence. researchgate.net This comparative analysis helps to validate the proposed structure and provides a more complete understanding of the molecule's electronic environment. researchgate.netmdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the vibrational modes of a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a molecule reveals the characteristic vibrational frequencies of its functional groups. For a compound like this compound, one would expect to observe absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, N-O stretching of the nitro group, and various bending and ring vibrations. mdpi.comnih.gov The positions of these bands are sensitive to the molecular structure and intermolecular interactions. nih.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Scissoring | 1590-1650 | |

| Methyl (CH₃) | Symmetric & Asymmetric Stretching | 2850-2960 |

| Bending | 1375-1450 | |

| Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |

| Symmetric Stretching | 1300-1370 | |

| Pyridine (B92270) Ring | C-H Stretching | 3000-3100 |

Note: This table presents expected ranges based on general spectroscopic principles and data for similar compounds. nih.govdergipark.org.tr

Vibrational Mode Assignment and Computational Simulation of Spectra

This section would have delved into the vibrational modes of the molecule as determined by techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. A typical investigation would involve the experimental recording of these spectra, followed by computational simulations using methods such as Density Functional Theory (DFT). This dual approach allows for the precise assignment of observed vibrational frequencies to specific molecular motions, such as the stretching and bending of bonds within the pyridine ring, the methyl groups, the amino group, and the nitro group. Without experimental spectra or computational studies for this compound, a detailed vibrational analysis is impossible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, this would involve identifying the wavelengths of maximum absorption (λmax) and correlating them to specific electronic transitions, such as π→π* and n→π* transitions, which are characteristic of the conjugated pyridine system and the heteroatoms present. The solvent environment can also influence these transitions, and such solvatochromic effects would have been a point of discussion. The absence of UV-Vis spectral data for this compound prevents any such analysis.

Applications in Medicinal Chemistry and Biological Sciences

Role as Pharmaceutical Intermediates and Lead Compound Precursors

While specific research directly detailing the role of 4,6-Dimethyl-3-nitropyridin-2-amine as a pharmaceutical intermediate is not extensively documented in publicly available literature, the general utility of pyridine (B92270) derivatives in drug discovery is well-established. ajrconline.orgscispace.com Pyridine and its derivatives are considered "privileged substructures" in medicinal chemistry, meaning they are frequently found in a wide range of biologically active compounds and approved drugs. scispace.comresearchgate.net The structural features of the pyridine ring, such as its polarity, ability to form hydrogen bonds, and its basicity, make it a valuable scaffold for designing molecules that can interact with biological targets. ajrconline.org

The presence of amino, nitro, and dimethyl groups on the pyridine ring of this compound provides multiple reactive sites for further chemical modifications. This allows for the synthesis of a diverse library of more complex molecules. These derivatives can then be screened for various biological activities, serving as precursors to lead compounds in drug development programs. The strategic incorporation of the pyridine nucleus is a common strategy to enhance the pharmacokinetic properties of potential drug candidates. ajrconline.org

Diverse Biological Activities of Pyridine Derivatives

The pyridine scaffold is a component of numerous natural products, including vitamins and alkaloids, and is integral to many synthetic drugs. nih.govopenaccessjournals.com The versatility of the pyridine ring allows for the development of compounds with a wide spectrum of biological activities. researchgate.netnih.gov

Antimicrobial Properties (Antibacterial and Antifungal)

Pyridine derivatives have demonstrated significant potential as antimicrobial agents, combating both bacteria and fungi. nih.gov The search for new antimicrobial compounds is driven by the increasing challenge of drug-resistant pathogens. chempanda.comnih.gov

Antibacterial Activity: Numerous studies have highlighted the antibacterial efficacy of various pyridine derivatives. For instance, certain diacylhydrazine and acyl(arylsulfonyl)hydrazine derivatives of pyridine have shown promising activity against Gram-negative bacteria like Escherichia coli. Thienopyridine compounds have also been effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The introduction of different substituents on the pyridine ring can modulate the antibacterial potency. For example, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. scirp.org Furthermore, some pyridine-based ruthenium complexes have exhibited antibacterial activity against a range of pathogenic bacteria. tandfonline.com

Antifungal Activity: The development of novel antifungal agents is crucial due to the rise of drug-resistant fungal infections. chempanda.com Pyridine derivatives have emerged as a promising class of compounds in this area. chempanda.commdpi.com For example, certain amide-pyridine scaffolds have been designed to target key enzymes in fungi, showing inhibitory effects against drug-resistant pathogenic fungi with low minimum inhibitory concentration (MIC) values. chempanda.com Pyridine chitosan (B1678972), a derivative of chitosan incorporating pyridine moieties, has demonstrated significantly greater antifungal activity than unmodified chitosan against fungi like Fulvia fulva and Botrytis cinerea. chempanda.com Additionally, some 1,2,4-triazolo[4,3-a]pyridines and hybrid bis-(imidazole/benzimidazole)-pyridine salt derivatives have shown potent and broad-spectrum antifungal activity. chempanda.comnih.gov

| Pyridine Derivative Type | Target Organism(s) | Observed Activity | Reference(s) |

| Diacylhydrazine/Acyl(arylsulfonyl)hydrazine | Escherichia coli (Gram-negative) | Antibacterial | |

| Thienopyridines | Staphylococcus aureus (Gram-positive), E. coli, P. aeruginosa (Gram-negative) | Antibacterial | |

| 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one | S. aureus, B. subtilis (Gram-positive), E. coli (Gram-negative) | Antibacterial | scirp.org |

| Pyridine-based Ruthenium Complexes | Various pathogenic bacteria | Antibacterial | tandfonline.com |

| Amide-pyridine scaffolds | Drug-resistant pathogenic fungi | Antifungal | chempanda.com |

| Pyridine chitosan | Fulvia fulva, Botrytis cinerea | Antifungal | chempanda.com |

| 1,2,4-triazolo[4,3-a]pyridines | Various fungi | Antifungal | chempanda.com |

| Hybrid bis-(imidazole/benzimidazole)-pyridine salts | Candida albicans, Rhodotorula sp. | Antifungal | nih.gov |

Anti-inflammatory and Anticonvulsant Potentials

The pyridine nucleus is a key structural component in many compounds exhibiting anti-inflammatory and anticonvulsant properties. researchgate.netresearchgate.net

Anti-inflammatory Potential: Pyridine derivatives have been investigated for their ability to modulate inflammatory pathways. tandfonline.comnih.gov Some derivatives have shown the capacity to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govtandfonline.com For instance, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated potent and selective COX-2 inhibition. nih.gov Similarly, some pyridazinone derivatives, which are structurally related to pyridines, have been reported to inhibit COX-2 and lipopolysaccharide (LPS)-induced neuroinflammation. mdpi.com

Anticonvulsant Potential: Epilepsy is a neurological disorder that often requires long-term treatment, necessitating the development of new anticonvulsant drugs with improved safety profiles. jchemrev.com Pyridine derivatives have shown promise in this area, with some acting on GABA-A receptors, which are involved in neuronal inhibition. jchemrev.comnih.gov A number of synthesized 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have exhibited significant anticonvulsant activity in preclinical models. nih.govresearchgate.net Furthermore, some new imidazo[1,2-a]pyridine (B132010) derivatives and substituted 1,4-dihydropyridine (B1200194) derivatives have also been identified as having anticonvulsant properties. jchemrev.comjocpr.com

| Biological Activity | Pyridine Derivative Class | Mechanism/Target | Key Findings | Reference(s) |

| Anti-inflammatory | 2,3-diaryl-3H-imidazo[4,5-b]pyridines | COX-2 Inhibition | Potent and selective COX-2 inhibition by some derivatives. | nih.gov |

| Anti-inflammatory | Pyridazinone derivatives | COX-2 Inhibition, Anti-neuroinflammatory | Inhibition of COX-2 and LPS-induced neuroinflammation. | mdpi.com |

| Anticonvulsant | 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridines | GABA system modulation | Significant anticonvulsant activity in MES and scPTZ tests. | nih.gov |

| Anticonvulsant | Imidazo[1,2-a]pyridine derivatives | Not specified | Identified as active pharmacophores with anticonvulsant properties. | jchemrev.com |

| Anticonvulsant | 1,4-Dihydropyridine derivatives | Not specified | Exhibited anticonvulsant activity in various preclinical models. | jocpr.com |

Anticancer and Antitumor Research

The pyridine scaffold is a prominent feature in a multitude of anticancer agents. irjet.netekb.egresearchgate.netekb.eg These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with key molecular targets involved in cancer progression. researchgate.netresearchgate.net

Research has shown that pyridine derivatives can target a range of cancer cell lines, including those of the breast, liver, lung, and prostate. irjet.netekb.eg For example, certain pyridine derivatives have demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7) and liver hepatoblastoma (HepG2) cells by inducing cell cycle arrest and apoptosis. nih.gov The nitrogen atom in the pyridine ring is thought to play a crucial role in the anticancer activity by forming hydrogen bonds with DNA. irjet.net The development of pyridine derivatives as inhibitors of key enzymes in cancer, such as kinases and topoisomerases, is an active area of research. chemijournal.com

| Pyridine Derivative | Cancer Cell Line(s) | Reported Activity | IC50 Values | Reference(s) |

| -OH substituted diphenyl ether-based pyridine | A-549 (Lung) | Cytotoxic | 16.74±0.45 μM | irjet.net |

| -OCH3 substituted diphenyl ether-based pyridine | A-549 (Lung) | Cytotoxic | 10.57±0.54 μM | irjet.net |

| Amine-substituted pyridine platinum complex | Human cancer cell lines | Anticancer | 52.45 μM | irjet.net |

| Fluorine-substituted pyridine platinum complex | Human cancer cell lines | Anticancer | 25.79 μM | irjet.net |

| Pyridine-based dihydrazone derivative (Compound 27) | Ishikawa (Endometrial) | Anticancer | 8.26 μM | ekb.eg |

| Pyridine derivative (Compound 28) | MCF-7 (Breast), A-549 (Lung) | Cytotoxic | 3.42 µM (MCF-7), 5.97 µM (A549) | ekb.eg |

| Pyridine derivative (Compound 31) | HepG2 (Liver), MCF-7 (Breast) | Cytotoxic, VEGFR-2 inhibition | 21.00 µM (HepG2), 26.10 µM (MCF-7) | ekb.eg |

| Pyridine derivatives (Compounds 35, 36, 37) | HepG2 (Liver), MCF-7 (Breast) | Anticancer, VEGFR-2 inhibition | 4.25 to 12.83 µM | ekb.eg |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver) | Antiproliferative | 4.5±0.3 µM | nih.gov |

Antiviral Applications

The emergence of drug-resistant viruses necessitates the continuous development of new antiviral agents. nih.gov Pyridine derivatives have shown considerable promise in this field, exhibiting activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). nih.govnih.gov

The mechanisms of antiviral action for pyridine derivatives are diverse and can include the inhibition of viral enzymes like reverse transcriptase and polymerase, as well as interference with viral entry and replication processes. nih.gov For instance, some pyridine derivatives have been investigated for their potential to inhibit key targets of the SARS-CoV-2 virus. nih.gov The ability of the pyridine scaffold to be readily modified allows for the design of compounds with specific antiviral activities. nih.gov

Enzyme Inhibition Studies (e.g., JAK2, Xanthine (B1682287) Oxidase, Carbonic Anhydrase)

The inhibition of specific enzymes is a key strategy in the treatment of many diseases. Pyridine derivatives have been explored as inhibitors of several important enzymes.

JAK2 Inhibition: While specific searches for this compound as a JAK2 inhibitor did not yield direct results, the broader class of pyridine derivatives has been investigated for this activity.

Xanthine Oxidase Inhibition: Similarly, direct studies on this compound as a xanthine oxidase inhibitor are not readily available.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological and pathological processes. nih.govnih.gov Sulfonamide-based inhibitors are a well-established class of CA inhibitors, and the incorporation of a pyridine ring into these structures has led to the development of potent and selective inhibitors. mdpi.comfoxchase.org For example, pyrazolo[4,3-c]pyridine sulfonamides have shown interesting inhibitory activity against several human CA isoforms. nih.govnih.gov Some of these compounds have demonstrated selectivity for specific CA isoforms, which is a desirable property for reducing off-target effects. nih.gov

Structure-Activity Relationship (SAR) Investigations of Pyridinone Scaffolds

This compound serves as a valuable starting material or building block for the synthesis of more complex heterocyclic systems, including pyridones and pyrido[2,3-d]pyrimidines, which have demonstrated significant biological activities. researchgate.netresearchgate.net The structure-activity relationship (SAR) of the resulting compounds is a major focus of medicinal chemistry.

SAR analyses of pyridine and pyridone derivatives have revealed that the presence and position of specific functional groups dramatically influence their antiproliferative activity. nih.gov Key findings from these studies include:

Enhancing Groups : The presence of amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OMe) groups often enhances the antiproliferative activity of pyridine derivatives against various cancer cell lines. nih.gov

Detrimental Groups : Conversely, the inclusion of bulky groups or certain halogens can sometimes lead to lower biological activity. nih.gov

The amine group on this compound is a crucial feature, not only for its potential biological interactions but also as a synthetic point for diversification, allowing chemists to generate libraries of related compounds to perform detailed SAR studies. researchgate.net

Relevance in Fragment-Based Drug Design and Biomolecular Mimicry

Fragment-based drug design (FBDD) is a powerful method for discovering lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. This compound is an ideal candidate for inclusion in fragment libraries due to its defined structure, presence of key functional groups (amine, nitro, methyl), and relatively low molecular weight.

A structurally similar compound, 4,6-Dimethyl-2-(methylsulfinyl)-3-nitropyridine, has been highlighted as a sulfoxide-containing fragment used for covalent ligand discovery by targeting cysteine residues on proteins. sigmaaldrich.comsigmaaldrich.com This demonstrates the utility of the 4,6-dimethyl-3-nitropyridine scaffold in probing protein binding sites. The amine on this compound can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor, mimicking interactions of natural biomolecules and enabling it to effectively probe the binding landscape of target proteins.

Table 2: Comparison of Target Compound with a Known FBDD Fragment

| Compound | CAS Number | Key Feature for FBDD | Application |

|---|---|---|---|

| This compound | 22934-23-2 | Amino and nitro groups for H-bonding; pyridine scaffold. | Potential fragment for screening and library synthesis. |

| 4,6-Dimethyl-2-(methylsulfinyl)-3-nitropyridine | 2429964-95-2 | Cysteine-reactive sulfoxide (B87167) on the same core scaffold. | Covalent ligand discovery and chemoproteomic studies. sigmaaldrich.comsigmaaldrich.com |

Implications for Heterocyclic Amine Mutagen Research

Heterocyclic amines (HAs) are a class of chemicals that are formed during the high-temperature cooking of protein-rich foods. nih.gov Many compounds in this class, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), are known mutagens. nih.govnih.gov

This compound shares core structural features with known mutagenic HAs:

An aromatic heterocyclic ring system (pyridine).

An exocyclic amino group attached to the ring.

The mutagenicity of HAs often requires metabolic activation, typically by cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA and cause mutations. The presence of a nitro group on this compound is also significant, as nitroaromatic compounds can be metabolically reduced to form reactive hydroxylamines, a known mechanism of toxicity and mutagenicity. Given these structural alerts, the compound is of interest in the field of mutagen research, although specific mutagenicity data for this compound is not widely reported. nih.gov

Applications in Materials Science and Advanced Chemical Reagents

Utilization in Advanced Materials Development (Polymers, Composites)

Although the direct incorporation of 4,6-Dimethyl-3-nitropyridin-2-amine into polymers and composites is not yet widely documented, its molecular structure suggests considerable potential. The primary amino group (-NH₂) serves as a reactive handle for polymerization reactions, enabling its integration as a monomer into polymer backbones such as polyamides or polyimides.

The rigid and aromatic nature of the pyridine (B92270) ring, combined with the electronic influence of the nitro group, could impart enhanced thermal stability and specific photophysical properties to the resulting materials. Pyridine derivatives are in demand in materials science, and nitropyridines, in particular, are considered promising for creating efficient organic optical materials. nih.govnih.gov For instance, related structures based on 2-chloro-3-nitropyridine (B167233) have been used to synthesize ligands for phosphorescent platinum(II) complexes, which are investigated as emitters for Organic Light-Emitting Diodes (OLEDs). acs.org

Furthermore, the structure of related aminonitropyridines, such as 4-methyl-3-nitropyridin-2-amine, is known to form organized supramolecular assemblies through intermolecular hydrogen bonds and π–π stacking interactions in the solid state. nih.gov This inherent ability for self-assembly could be exploited in the rational design of crystalline organic materials and advanced composites with ordered nanostructures.

Functionality as Reagents in Analytical Techniques

The chemical reactivity of this compound makes it a valuable building block for creating specialized analytical reagents. While its direct use is not established, structurally analogous compounds have found roles in sophisticated analytical methods. A notable example is 4,6-Dimethyl-2-(methylsulfinyl)-3-nitropyridine, which functions as a cysteine-reactive electrophile for covalent ligand discovery and labeling in chemoproteomic studies. sigmaaldrich.comsigmaaldrich.com

The aminopyridine framework is a key component in many bioactive molecules, and their interactions with biological targets are often assessed using a variety of analytical assays. nih.govnih.govrsc.org The presence of the nitropyridine core in this compound suggests its potential as a precursor for fluorescent probes. Functionalized pyridines can exhibit fluorescence that is sensitive to the local environment, a property that is highly desirable for chemical sensors. nih.gov For example, azo dyes derived from heterocyclic amines have been developed as colorimetric chemosensors for detecting specific anions. nih.gov This indicates that derivatives of this compound could be similarly functionalized for sensing applications.

Role in the Production of Specialized Dyes and Pigments

One of the most promising applications for this compound is in the synthesis of specialized azo dyes. Aromatic amines are fundamental precursors for azo colorants, which constitute a large and commercially important class of synthetic dyes. youtube.comslideshare.net The synthesis involves a two-step process:

Diazotization: The 2-amino group of the pyridine is converted into a highly reactive diazonium salt by treatment with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C).

Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye, characterized by the -N=N- linkage that connects the two aromatic systems. nih.govslideshare.net

Aminopyridine derivatives are known to produce disperse dyes with good color depth and high sublimation fastness, making them suitable for dyeing synthetic fibers like polyester. nih.govresearchgate.net The final color of the dye is determined by the electronic properties of both the diazo component (the nitropyridine derivative) and the coupling partner. The combination of electron-donating methyl groups and the electron-withdrawing nitro group on the pyridine ring of this compound would significantly influence the electronic structure and, consequently, the absorption spectrum of the resulting dyes.

| Coupling Component | Resulting Dye Class | Potential Color Range |

|---|---|---|

| Phenol | Hydroxy Azo Dye | Yellow to Orange |

| N,N-Dimethylaniline | Amino Azo Dye | Orange to Red |

| 2-Naphthol | Naphthol Azo Dye | Red to Violet |

| Acetoacetanilide | Azo Pyrazolone Dye | Yellow to Orange |

Coordination Chemistry of Nitropyridine Ligands with Metal Centers

The field of coordination chemistry offers significant opportunities for utilizing this compound as a ligand for forming metal complexes. wikipedia.org This molecule possesses two primary coordination sites: the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the 2-amino group. This arrangement allows it to function as a bidentate chelating ligand, binding to a metal ion to form a stable five-membered ring.

The coordination chemistry of both aminopyridines and nitropyridines is well-established. ekb.eg For example, 4-aminopyridine (B3432731) readily forms complexes with a variety of transition metals, and Schiff bases derived from 5-nitropyridine-2-amine are known to coordinate with copper(II) and zinc(II). ekb.egnih.gov Similarly, 5-nitropyridine-2-thiolate has been used to synthesize novel copper(I) clusters with near-infrared emission. nih.govacs.org

The resulting metal complexes of this compound would have their electronic properties, and thus their potential applications in areas like catalysis or materials science, modulated by the substituents on the pyridine ring. pvpcollegepatoda.org The electron-donating methyl groups would increase electron density on the metal center, while the potent electron-withdrawing nitro group would decrease it, allowing for fine-tuning of the complex's stability, redox potential, and reactivity.

| Metal Ion | Potential Coordination Number | Likely Geometry | Potential Application |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial Agent |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Catalysis |

| Zn(II) | 4 | Tetrahedral | Fluorescent Material |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Magnetic Material |

| Pt(II) | 4 | Square Planar | Photoluminescent Material, Anticancer Agent |

Environmental and Toxicological Research Aspects

Formation and Environmental Fate of Nitrosamine (B1359907) Byproducts from Amines

The formation of N-nitrosamines is a significant concern associated with the environmental presence of secondary and tertiary amines. These compounds can react with nitrosating agents, such as nitrous acid (HNO₂) or nitrite (B80452) (NO₂⁻), under specific conditions to form nitrosamines, a class of compounds known for their high carcinogenic potential. americanpharmaceuticalreview.comyoutube.com The reaction is typically favored under acidic conditions, which facilitate the formation of the nitrosating agent. nih.gov

While specific studies on the formation of nitrosamine byproducts directly from 4,6-dimethyl-3-nitropyridin-2-amine are not extensively documented in the public domain, the general principles of amine nitrosation apply. The exocyclic amine group in the molecule makes it a potential precursor for nitrosamine formation. The presence of nitrite in the environment, originating from sources like agricultural runoff and industrial wastewater, can create conditions conducive to this transformation. pharmaexcipients.comsci-hub.ru

The environmental fate of any formed nitrosamines would be influenced by various factors, including photolysis, biodegradation, and sorption to soil and sediment. Some nitrosamines are known to be susceptible to photolytic degradation, while their biodegradability can vary significantly depending on their structure and the microbial populations present.

Atmospheric Degradation and Transformation Pathways

Substituted pyridines, including nitropyridines, can be released into the atmosphere from various sources. Their atmospheric fate is primarily governed by reactions with photochemically generated oxidants, such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The reaction with hydroxyl radicals is often the dominant degradation pathway for many volatile organic compounds in the troposphere. mdpi.com

For pyridine (B92270), a related parent compound, photochemical degradation in the vapor phase is a significant removal process. researchgate.net The presence of a nitro group and methyl groups on the pyridine ring of this compound will influence its reactivity towards atmospheric oxidants. The nitro group, being electron-withdrawing, can affect the electron density of the aromatic ring and its susceptibility to oxidative attack.

The degradation of polynuclear aromatic hydrocarbons (PAHs) on atmospheric particles through reactions with dinitrogen pentoxide (N₂O₅) has been studied, suggesting another potential transformation pathway for particle-associated nitropyridine compounds. capes.gov.br The products of these atmospheric reactions can include other nitrogenous compounds, contributing to the complexity of atmospheric chemistry.

Biodegradation Profiles in Soil and Aquatic Ecosystems

The biodegradation of pyridine and its derivatives is a critical process determining their persistence in soil and aquatic environments. researchgate.net Numerous microorganisms have been identified that can utilize pyridines as a source of carbon and nitrogen. researchgate.netresearchgate.net The biodegradability of substituted pyridines, however, is highly dependent on the nature and position of the substituents on the pyridine ring. researchgate.net

Studies on aminopyridines have shown that they can be resistant to degradation in soil. capes.gov.br For instance, 4-aminopyridine (B3432731) has been observed to be strongly adsorbed onto soil colloids, with its degradation rate influenced by factors such as soil pH, temperature, and moisture content. nih.gov Under aerobic conditions, a lag phase is often observed before significant degradation commences. nih.gov The half-life of 4-aminopyridine in soil can range from a few months to over a year depending on environmental conditions. nih.gov

The degradation of nitrophenols, which share the nitro-aromatic feature, often proceeds through reduction of the nitro group to a hydroxylamino or amino group, followed by ring cleavage. nih.gov Similar pathways could be involved in the biodegradation of this compound. The presence of both a nitro and an amino group on the same ring presents a unique substrate for microbial enzymes. The degradation pathways for pyridine derivatives can involve initial hydroxylation or a direct ring cleavage mechanism. researchgate.netasm.orgnih.gov

Table 1: Factors Influencing Biodegradation of Pyridine Derivatives

| Factor | Influence on Biodegradation |

| Substituent Type | Hydroxyl and carboxyl groups generally increase degradability, while amino and chloro groups can increase persistence. capes.gov.br |

| Substituent Position | The position of functional groups on the pyridine ring affects microbial enzyme access and reactivity. researchgate.net |

| Soil/Water pH | Affects the speciation and bioavailability of the compound, as well as microbial activity. nih.gov |

| Temperature | Higher temperatures generally increase microbial metabolic rates and degradation. nih.gov |

| Moisture Content | Adequate moisture is essential for microbial activity and substrate diffusion in soil. nih.gov |

| Oxygen Availability | Aerobic conditions are often required for the initial steps of pyridine ring cleavage. nih.gov |

Contribution to Environmental Acidification and Nitrogen Cycle Perturbations

Nitrogen compounds released into the environment from industrial and agricultural activities can have significant impacts on ecosystems. axetris.com Reactive nitrogen, which includes compounds like ammonia (B1221849), nitrates, and nitrogen oxides, can contribute to environmental acidification and disrupt the natural nitrogen cycle. interfaithsustain.comunep.org

The combustion of materials containing nitrogen can produce nitrogen oxides (NOx), which are precursors to acid rain. unep.org While direct data for this compound is unavailable, nitrogen-containing organic compounds can contribute to NOx formation during incineration or in the event of a fire. nj.gov

Furthermore, the introduction of excess reactive nitrogen into terrestrial and aquatic ecosystems can lead to a phenomenon known as the "nitrogen cascade." ny.gov This can result in soil acidification, eutrophication of water bodies, and a decrease in biodiversity. unep.orgmongabay.com The overuse of nitrogen-based fertilizers in agriculture is a major contributor to this problem. mongabay.com The degradation of nitrogenous compounds like this compound in the environment would ultimately release nitrogen back into the cycle, and if present in large quantities, could contribute to local nitrogen enrichment. The application of nitrification inhibitors with fertilizers is one strategy being explored to reduce the negative environmental impacts of excess nitrogen by controlling the rate of nitrate formation. nih.gov

Toxicological Assessments of Related Aromatic Amines and Nitrosamines

The toxicological properties of this compound have not been extensively studied. However, information can be inferred from the toxicology of related compounds such as aromatic amines and nitrosamines.

Aromatic amines are a class of chemicals known for their potential toxicity, with some being classified as human carcinogens. nih.gov They can be absorbed through the skin and gastrointestinal tract and are distributed throughout the body. epa.gov The metabolic activation of aromatic amines, often through N-hydroxylation, can lead to the formation of reactive metabolites that can damage DNA. nih.gov For example, 2-aminopyridine (B139424) is considered toxic by all routes of exposure and can cause irritation to the skin, eyes, and respiratory tract. nj.govepa.gov Acute exposure can lead to neurological effects such as headache, dizziness, and convulsions. nj.gov

Nitrosamines are a well-established class of potent mutagenic carcinogens. americanpharmaceuticalreview.com Their carcinogenicity has been demonstrated in numerous animal studies, and they are suspected to be human carcinogens. americanpharmaceuticalreview.com The International Agency for Research on Cancer (IARC) has classified several nitrosamines as probable or possible human carcinogens. nih.gov Exposure to nitrosamines can occur through diet, tobacco smoke, and as impurities in some drug products. americanpharmaceuticalreview.comyoutube.com

Given the structural features of this compound, which include an aromatic amine moiety and the potential to form nitrosamines, a thorough toxicological evaluation would be necessary to fully characterize its potential health risks.

Safety Considerations in the Synthesis and Handling of Energetic Intermediates

The synthesis and handling of energetic materials, including nitropyridines, require strict safety protocols due to their potential hazards. Nitropyridines are known to be highly polar and possess oxidizing characteristics. chempanda.com The presence of a nitro group, particularly in conjunction with other functional groups, can impart energetic properties to a molecule.

General safety precautions for handling nitrogen-containing compounds, especially in liquid or gaseous form under pressure, are well-established. safetyhow.comatlascopco.comcaloxinc.com These include the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and face shields to prevent skin and eye contact. uiowa.edu Work should be conducted in well-ventilated areas to avoid the inhalation of dust or vapors. atlascopco.com

For compounds with explosive potential, specific handling procedures are critical. This includes avoiding heat, friction, and impact. Storage should be in appropriate, well-labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials. chempanda.comcaloxinc.com Emergency procedures, including plans for spills, fires, and accidental exposures, must be in place and all personnel should be adequately trained. caloxinc.com

Future Research Directions and Emerging Avenues for 4,6 Dimethyl 3 Nitropyridin 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 4,6-Dimethyl-3-nitropyridin-2-amine is intrinsically linked to the development of efficient and environmentally benign synthetic routes. Future research should prioritize the exploration of novel methodologies that move beyond classical, often harsh, nitration and amination reactions. A key focus will be the application of modern catalytic systems, including transition-metal-catalyzed C-H activation and functionalization, which could offer more direct and atom-economical pathways to the target molecule and its derivatives.

Furthermore, the principles of green chemistry should be a guiding paradigm in this endeavor. This includes the investigation of solvent-free reaction conditions, the use of recyclable catalysts, and the exploration of flow chemistry processes. The development of such sustainable methods will not only enhance the accessibility of this compound for further study but also align with the broader goals of environmentally responsible chemical manufacturing.

In-depth Exploration of Undiscovered Reactivity Pathways

A thorough understanding of the reactivity of this compound is fundamental to unlocking its full potential. The interplay of the electron-donating amine and methyl groups with the electron-withdrawing nitro group on the pyridine (B92270) ring suggests a rich and complex chemical behavior that warrants detailed investigation. Future research should systematically explore its reactivity in a variety of transformations.

Key areas of investigation should include the selective reduction of the nitro group to open avenues to novel amino-substituted pyridines, which are valuable building blocks in medicinal chemistry. Additionally, the reactivity of the amine and methyl groups through various functionalization reactions will be crucial in creating a diverse library of derivatives for subsequent screening and application. The exploration of its participation in cycloaddition reactions and its potential as a ligand in organometallic chemistry are also promising areas for future study.

Advanced Biological Screening and Mechanism of Action Elucidation